molecular formula C23H25BrN4O2 B11229903 N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide

N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B11229903
M. Wt: 469.4 g/mol
InChI Key: CYKASUFRLCUXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a quinoxaline moiety, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoxaline Moiety: Starting with a suitable aromatic diamine and a diketone, the quinoxaline ring is formed through a condensation reaction.

    Substitution on the Phenyl Ring: The 4-bromo-3,5-dimethylphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Amide Bond Formation: The final step involves coupling the piperidine derivative with the quinoxaline moiety using amide bond formation techniques, often employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the quinoxaline ring can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups (if present) on the quinoxaline ring can be reduced to amines.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinoxaline aldehydes or acids.

    Reduction: Formation of quinoxaline amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Biological Studies: Investigation of its effects on cellular pathways and mechanisms.

    Pharmacology: Study of its pharmacokinetics and pharmacodynamics.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide
  • N-(4-chloro-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide

Uniqueness

N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide is unique due to the presence of both the methoxy group on the quinoxaline ring and the bromo group on the phenyl ring. These functional groups can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C23H25BrN4O2

Molecular Weight

469.4 g/mol

IUPAC Name

N-(4-bromo-3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C23H25BrN4O2/c1-14-12-17(13-15(2)20(14)24)25-22(29)16-8-10-28(11-9-16)21-23(30-3)27-19-7-5-4-6-18(19)26-21/h4-7,12-13,16H,8-11H2,1-3H3,(H,25,29)

InChI Key

CYKASUFRLCUXBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.